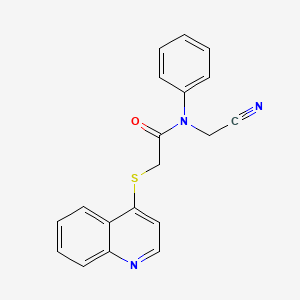

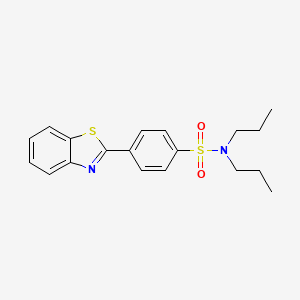

![molecular formula C8H7N3O B2728937 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one CAS No. 1521986-79-7](/img/structure/B2728937.png)

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one” is a chemical compound with the CAS Number: 1521986-79-7 . It has a molecular weight of 161.16 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The IUPAC name of the compound is 1-(imidazo[1,2-a]pyrimidin-2-yl)ethan-1-one . The InChI code is 1S/C8H7N3O/c1-6(12)7-5-11-4-2-3-9-8(11)10-7/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines have been studied extensively. For instance, the reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . Also, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound is shipped at normal temperature .科学的研究の応用

Synthesis and Functionalization

The synthesis and functionalization of imidazo[1,2-a]pyrimidines have been explored extensively due to their significant potential in drug development and synthetic chemistry. One study highlights the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines through a one-pot reaction, showcasing the versatility of these compounds in synthetic applications (Katritzky, Xu, & Tu, 2003). Another innovative approach involved the oxidative cross-coupling of imidazo[1,2-a]pyridine compounds with methylketones, promoting new C–C bond formation, which highlights the chemical reactivity and potential for creating complex molecules (Chennapuram, Emmadi, Bingi, & Atmakur, 2015).

Mechanistic Insights and Chemical Reactions

Comprehensive reviews have summarized various synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines, offering a decade-long overview of methodologies including multicomponent reactions, condensation reactions, and intramolecular cyclizations. These studies underscore the compound's utility in developing new chemosynthetic strategies and its wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015). Additionally, palladium-catalyzed regioselective arylation has been employed for efficient synthesis, further demonstrating the chemical flexibility and synthetic value of imidazo[1,2-a]pyrimidines (Li et al., 2003).

Advancements in Synthetic Methodologies

Novel methodologies for synthesizing imidazo[1,2-a]pyrimidine derivatives include microwave-assisted routes, showcasing rapid synthesis and high yield. Such advancements not only reduce reaction times but also offer environmentally friendly alternatives to traditional methods (Prasad, Kalola, & Patel, 2018). Moreover, solid-phase synthesis techniques have been developed for imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, indicating the potential for high-throughput production and screening of these compounds (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been utilized in the development of covalent inhibitors, such as kras g12c inhibitors .

Mode of Action

It’s known that cyclization starts with deprotonation by base on an intermediate and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

A compound with a similar structure was found to be a potent anticancer agent for kras g12c-mutated nci-h358 cells .

特性

IUPAC Name |

1-imidazo[1,2-a]pyrimidin-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-5-11-4-2-3-9-8(11)10-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBFQWRJVATVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2C=CC=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

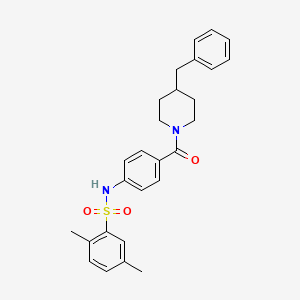

![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)

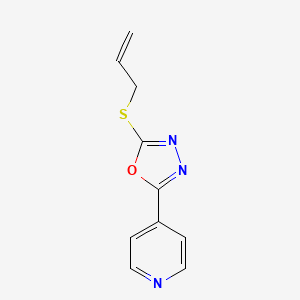

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)

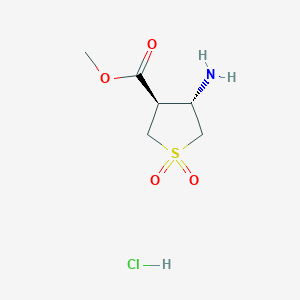

![({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate](/img/structure/B2728861.png)

![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)

![methyl 3-{phenyl[(phenylcarbamoyl)methyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)

![(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2728874.png)